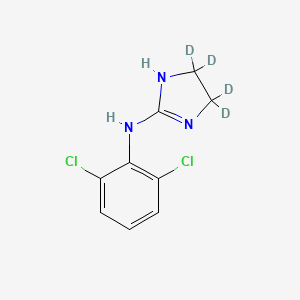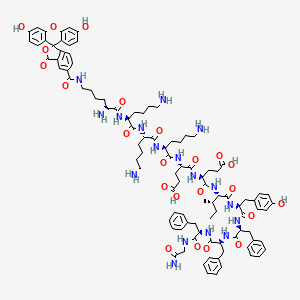
FAM-CSKtide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FAM-CSKtide is a biologically active peptide that serves as a fluorescently labeled substrate for C-terminal Src kinase (Csk) and various other kinases such as Axl, cKit, ERBB4, Fes, Flt3, IGF-1 receptor, MET, MUSK, PYK2, Ret, TIE2, TrkA, VEGF receptor 1, and VEGF receptor 2 . The compound is characterized by its fluorescence properties, with an absorption maximum at 494 nm and an emission maximum at 521 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
FAM-CSKtide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The FAM (fluorescein amidite) group is introduced at the N-terminus of the peptide to provide fluorescence properties .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The process includes deprotection and coupling steps, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
FAM-CSKtide primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
Peptide Bond Formation: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove protecting groups from the peptide.
Major Products Formed
The primary product formed from the synthesis of this compound is the peptide itself, with the FAM group providing fluorescence for detection and analysis .
Aplicaciones Científicas De Investigación
FAM-CSKtide is widely used in scientific research due to its role as a substrate for various kinases. Its applications include:
Biochemistry: Used to study kinase activity and enzyme kinetics.
Cell Biology: Employed in assays to monitor kinase signaling pathways in cells.
Drug Discovery: Utilized in high-throughput screening assays to identify kinase inhibitors.
Medical Research: Investigated for its potential role in understanding diseases related to kinase dysregulation.
Mecanismo De Acción
FAM-CSKtide functions as a substrate for C-terminal Src kinase (Csk) and other kinases. Upon phosphorylation by these kinases, the peptide undergoes a conformational change that can be detected through its fluorescence properties . This allows researchers to monitor kinase activity and study the molecular pathways involved in kinase signaling .
Comparación Con Compuestos Similares
Similar Compounds
FAM-PEPtide: Another fluorescently labeled peptide used as a substrate for different kinases.
FITC-CSKtide: Similar to FAM-CSKtide but labeled with fluorescein isothiocyanate (FITC) instead of FAM.
Uniqueness
This compound is unique due to its specific sequence and the presence of the FAM group, which provides distinct fluorescence properties. This makes it particularly useful for studying a wide range of kinases and their activities .
Propiedades
Fórmula molecular |
C99H125N17O23 |
|---|---|
Peso molecular |
1921.1 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C99H125N17O23/c1-3-57(2)85(97(136)115-79(52-61-31-34-63(117)35-32-61)96(135)114-78(51-60-25-11-6-12-26-60)95(134)113-77(50-59-23-9-5-10-24-59)94(133)112-76(88(127)106-56-82(104)120)49-58-21-7-4-8-22-58)116-93(132)75(42-44-84(123)124)111-92(131)74(41-43-83(121)122)110-91(130)73(30-15-19-47-102)109-90(129)72(29-14-18-46-101)108-89(128)71(28-13-17-45-100)107-87(126)70(103)27-16-20-48-105-86(125)62-33-38-67-66(53-62)98(137)139-99(67)68-39-36-64(118)54-80(68)138-81-55-65(119)37-40-69(81)99/h4-12,21-26,31-40,53-55,57,70-79,85,117-119H,3,13-20,27-30,41-52,56,100-103H2,1-2H3,(H2,104,120)(H,105,125)(H,106,127)(H,107,126)(H,108,128)(H,109,129)(H,110,130)(H,111,131)(H,112,133)(H,113,134)(H,114,135)(H,115,136)(H,116,132)(H,121,122)(H,123,124)/t57-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,85-/m0/s1 |
Clave InChI |
STKBRLQSXYLMQY-FYRVVHPZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



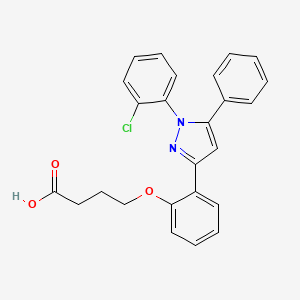
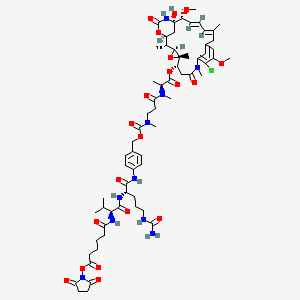


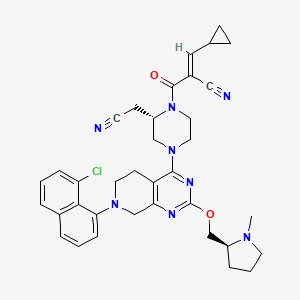
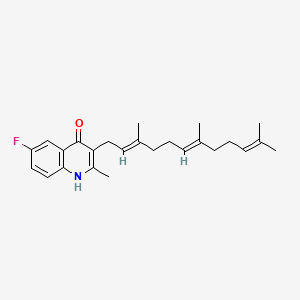

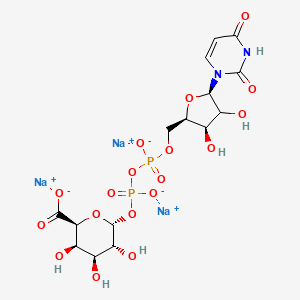
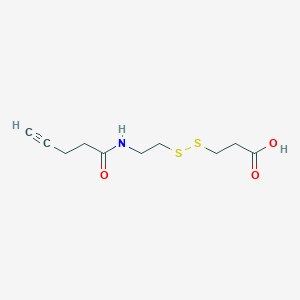
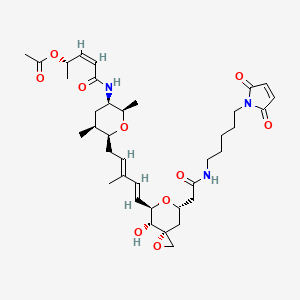
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)
